Yellow 2G

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

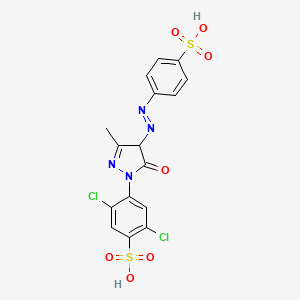

Yellow 2G, also known as this compound, is a useful research compound. Its molecular formula is C16H12Cl2N4O7S2 and its molecular weight is 507.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Food Industry

Yellow 2G is utilized as a food coloring agent in various products. Its high color strength and excellent light fastness make it suitable for enhancing the visual appeal of food items. The compound has been subjected to numerous toxicological studies to assess its safety for consumption.

Toxicological Studies

Research has shown that this compound does not exhibit significant adverse effects at typical dietary levels. In a study involving rats, no treatment-related effects on mortality or health were observed at doses up to 10,000 ppm over a 13-week period . Long-term studies also indicated no carcinogenic effects .

Textile Industry

In the textile sector, this compound is employed for dyeing fibers due to its vibrant hue and durability. It is particularly effective in dyeing synthetic fibers such as polyester and polyamide.

Dyeing Properties

The dye exhibits excellent resistance to fading under light exposure and heat, making it suitable for applications where color retention is crucial. The following table summarizes its fastness properties:

| Property | Rating (SD 1/3) |

|---|---|

| Light Fastness | 7-8 |

| Heat Resistance | Up to 300 °C |

| Alkali Resistance | 5 |

| Acid Resistance | 5 |

Environmental Applications

This compound has been studied for its potential environmental impacts, particularly in wastewater treatment processes. Research indicates that the dye can be effectively removed from aqueous solutions using biosorption techniques.

Biosorption Studies

A study demonstrated the use of Hawaiian Spirulina pacifica as a biosorbent for removing this compound from water, achieving significant reduction rates under controlled conditions . This approach highlights the potential for using natural materials in wastewater management.

Health Research

Recent studies have explored the cytotoxic effects of this compound on human cell lines. In vitro experiments have shown that this compound can inhibit the proliferation of liver carcinoma cells, indicating potential applications in cancer research.

Cytotoxicity Findings

In an experiment involving HepG2 human liver carcinoma cells, this compound exhibited significant cytotoxic effects at concentrations as low as 5 µg/ml after 24 hours of exposure . This suggests that the dye may have therapeutic implications in oncology.

Photocatalytic Degradation

Research has also focused on the degradation of this compound using photocatalytic methods. Titanium dioxide has been employed as a catalyst to facilitate the breakdown of the dye under UV light, offering a sustainable method for treating dye-contaminated wastewater.

Degradation Efficiency

A study reported effective degradation rates of this compound using titanium dioxide in batch reactor systems, showcasing the potential for environmentally friendly waste treatment solutions .

化学反応の分析

Fenton Oxidation

Fenton oxidation is an advanced oxidation process used to degrade Yellow 2G in wastewater . This process involves the use of ferrous sulfate (Fe2SO4) and hydrogen peroxide (H2O2) to generate hydroxyl radicals (- OH), which then degrade the dye .

Reaction Conditions and Results:

-

The degradation of Acid Light this compound (ALY 2G) via Fenton oxidation was monitored using online spectrophotometry .

-

Optimal reaction conditions: 20 mg/L initial dye concentration, 0.1 mmol/L Fe2+, 0.6 mmol/L H2O2, and a pH of 3 .

-

Under these conditions, a color removal rate of 94.66% was achieved after 300 seconds .

-

The degradation process consists of two stages: a rapid initial stage followed by a slower stage as the reaction time increases .

-

The initial stage follows first-order kinetics, with a reaction rate constant (Kap) of 0.04824 s-1 .

Impact of Key Parameters on Decolorization Rate :

| Parameter | Effect |

|---|---|

| Initial H2O2 Dosage | An optimum concentration of 0.6 mmol/L yields a 93.38% decolourization rate. Higher concentrations can reduce the rate due to - OH consumption. |

| Solution pH | The decolourization rate increases from 57.12% to 94.66% as pH increases from 1.5 to 3. Further increases to pH 4 reduce the decolourization rate to 89.39%. |

| Initial Dye Concentration | Higher dye concentrations decrease the reaction rate because the amount of - OH in the solution does not increase proportionally, leading to fewer - OH radicals available per dye molecule. |

Electro-Fenton Process

The electro-Fenton process is another method employed for the degradation of this compound in wastewater, utilizing a batch reactor . This process involves the electrochemical generation of ferrous ions (Fe2+) and hydrogen peroxide (H2O2) to produce hydroxyl radicals (- OH) .

Optimal Conditions and Results :

-

Current density: 12.5 mA·cm-2

-

Initial pH: neutral

-

Electrolysis treatment duration: 25 minutes

-

Electrolyte: 1 g NaCl·L-1

-

Electrode: additive steel electrode as a source of catalysis

-

Under these conditions, the mineralization rate reached 85%, and the resulting water was easily biodegradable and non-toxic, as confirmed by pea grain germination tests .

Azo-Reduction

This compound, being an azo dye, undergoes azo-reduction under anaerobic conditions . Incubation of this compound with a buffered bacterial suspension from rat intestine under oxygen-free nitrogen resulted in 38% azo-reduction of the color after four hours at 37°C . The colorant is decolourized in the caecum yielding a colourless product which turned red on exposure to the air .

Adsorption

Activated carbon has been used for the removal of this compound dye from aqueous solutions .

Key Factors and Results:

-

Contact Time: Equilibrium for dye removal is achieved after 120 minutes .

-

Dye Concentration: Increased initial dye concentration enhances mass transfer between aqueous and solid phases .

-

Adsorbent Dose: Increased adsorbent dosage results in a higher percentage of dye removal due to the greater surface area and more active functional groups .

-

Maximum adsorption is achieved with activated carbon prepared from mosambi peels (ACMP) and activated carbon prepared from cotton stem (ACCS), with removal rates of 88.78% and 92.14%, respectively . Increasing the doses of ACMP and ACCS leads to adsorption rates of this compound of 92.68 % and 94.12 %, respectively .

特性

CAS番号 |

25739-65-5 |

|---|---|

分子式 |

C16H12Cl2N4O7S2 |

分子量 |

507.3 g/mol |

IUPAC名 |

2,5-dichloro-4-[3-methyl-5-oxo-4-[(4-sulfophenyl)diazenyl]-4H-pyrazol-1-yl]benzenesulfonic acid |

InChI |

InChI=1S/C16H12Cl2N4O7S2/c1-8-15(20-19-9-2-4-10(5-3-9)30(24,25)26)16(23)22(21-8)13-6-12(18)14(7-11(13)17)31(27,28)29/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29) |

InChIキー |

DWYWPBYWDAZKNX-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)O)C3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl |

正規SMILES |

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)O)C3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl |

Key on ui other cas no. |

25739-65-5 |

関連するCAS |

6359-98-4 (di-hydrochloride salt) |

同義語 |

1-(2,5- dichloro-4-sulfophenyl)-5-hydroxy-3-methyl-4- (p-sulfophenylazo)pyrazole disodium salt C.I. acid yellow 17, disodium salt Lissamine Fast Yellow 2G yellow 2G yellow 2G, disodium salt |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。